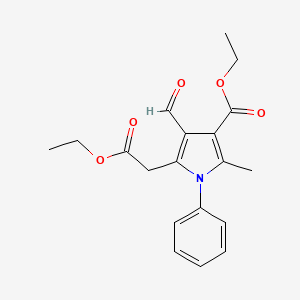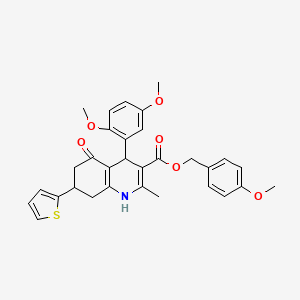![molecular formula C21H27IN4O3 B14948885 1'-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14948885.png)
1'-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4'-bipiperidine-4'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a unique structure combining an iodophenyl group, a dioxopyrrolidinyl moiety, and a bipiperidine carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction using iodine and a suitable oxidizing agent.
Construction of the Dioxopyrrolidinyl Moiety: This step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction.
Coupling with Bipiperidine: The final step involves coupling the iodophenyl-dioxopyrrolidinyl intermediate with a bipiperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1’-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the iodophenyl moiety.
Applications De Recherche Scientifique
1’-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving iodine-containing compounds.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1’-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the dioxopyrrolidinyl and bipiperidine moieties contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: This compound shares the iodophenyl group and has similar applications in scientific research.
5-(Benzothiazol-2-yl)-1-(4-iodophenyl)-3-phenyl-6-vinyl (phenyl)verdazyls: These compounds also contain the iodophenyl group and are used in various chemical reactions.
Uniqueness
1’-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C21H27IN4O3 |
|---|---|
Poids moléculaire |
510.4 g/mol |
Nom IUPAC |
1-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H27IN4O3/c22-15-4-6-16(7-5-15)26-18(27)14-17(19(26)28)24-12-8-21(9-13-24,20(23)29)25-10-2-1-3-11-25/h4-7,17H,1-3,8-14H2,(H2,23,29) |
Clé InChI |
JGTKPJZNVORVPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)

![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)


![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
![2-[3-{3-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948844.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![Ethyl 3,3,3-trifluoro-2-[isopropoxy(methyl)phosphoryl]-2-[(phenylsulfonyl)amino]propanoate](/img/structure/B14948862.png)
![N-(2-methylphenyl)-2-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B14948878.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B14948889.png)
![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

